molecular formula C9H8Cl2N2 B6355096 4-Chloro-2-methyl-[1,5]naphthyridine hydrochloride CAS No. 1965309-46-9

4-Chloro-2-methyl-[1,5]naphthyridine hydrochloride

Cat. No.: B6355096
CAS No.: 1965309-46-9
M. Wt: 215.08 g/mol
InChI Key: GAUMEKMQEFNQEP-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-[1,5]naphthyridine hydrochloride (CAS 1965309-46-9) is a versatile chemical intermediate in organic and medicinal chemistry research. It belongs to the 1,5-naphthyridine family, a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in pharmaceutical development due to their wide range of biological activities . The core 1,5-naphthyridine structure is a diazanaphthalene analog, and its derivatives are recognized for their importance in drug discovery . The chloro and methyl substituents on this scaffold make it a valuable building block for further synthetic elaboration. The reactive chloro group at the 4-position is particularly useful in nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as the SN2-type displacement described in the synthesis of antimalarial compounds, to install various amine-containing side chains . Researchers utilize this compound to create novel derivatives for screening against various biological targets. 1,5-Naphthyridine derivatives, in general, have demonstrated potent biological activities in scientific literature, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties . Some analogs have shown promising in vitro antimalarial activity against resistant strains of Plasmodium falciparum , superior to chloroquine . This product is provided for research purposes as a chemical tool for developing new therapeutic agents and probing biological mechanisms. It is supplied as a solid and should be stored appropriately. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methyl-1,5-naphthyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2.ClH/c1-6-5-7(10)9-8(12-6)3-2-4-11-9;/h2-5H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUMEKMQEFNQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C=CC=N2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-46-9
Record name 1,5-Naphthyridine, 4-chloro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies and Strategies for 4 Chloro 2 Methyl 1 2 Naphthyridine and Analogues

Cyclization-Based Approaches to the 1,5-Naphthyridine (B1222797) Scaffold

The formation of the bicyclic 1,5-naphthyridine ring system is a critical step in the synthesis of 4-Chloro-2-methyl- nih.govnih.govnaphthyridine hydrochloride. Various cyclization reactions have been developed and refined for this purpose, ranging from historical name reactions to more contemporary methodologies.

Classical Reactions

Several classical organic reactions have been adapted for the synthesis of the 1,5-naphthyridine core. These methods, while established, continue to be valuable due to their reliability and the accessibility of starting materials.

Skraup-type Syntheses: The Skraup reaction, traditionally used for quinoline (B57606) synthesis, has been successfully applied to the preparation of 1,5-naphthyridines. nih.gov This reaction typically involves the treatment of a 3-aminopyridine (B143674) derivative with glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid. mdpi.com The first synthesis of an unsubstituted 1,5-naphthyridine was achieved by adapting the Skraup quinoline synthesis to 3-aminopyridine. nih.gov Modified Skraup conditions have also been employed to prepare fused 1,5-naphthyridine systems. nih.govmdpi.com For instance, the reaction of 3-aminopyridine compounds with glycerol using catalysts like iodine has proven effective. nih.gov

Friedländer-type Syntheses: The Friedländer annulation is another powerful tool for constructing the 1,5-naphthyridine scaffold. researchgate.net This reaction involves the condensation of a 2-aminopyridine (B139424) derivative bearing a carbonyl group at the 3-position with a compound containing a reactive α-methylene group. connectjournals.com This acid- or base-catalyzed condensation followed by cyclodehydration provides a direct route to substituted naphthyridines. connectjournals.com The Friedländer reaction is a key method for synthesizing benzo[b] nih.govnih.govnaphthyridines. nih.gov

Gould-Jacobs-type Syntheses: The Gould-Jacobs reaction provides a pathway to 4-hydroxy-1,5-naphthyridine derivatives, which can be further functionalized. mdpi.com The process begins with the condensation of a 3-aminopyridine with a malonic ester derivative, such as diethyl methylenemalonate, followed by thermal cyclization. nih.govmdpi.com This reaction is effective for anilines with electron-donating groups at the meta-position and can be used to prepare quinolines and 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The resulting 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate can then be saponified and decarboxylated to yield the corresponding 4-hydroxynaphthyridine. wikipedia.org

Classical Reaction Key Reactants Product Type Reference
Skraup Synthesis3-Aminopyridine, Glycerol, Oxidizing AgentSubstituted 1,5-Naphthyridines nih.govmdpi.com
Friedländer Annulation3-Amino-2-carbonylpyridine, Active Methylene (B1212753) CompoundSubstituted 1,5-Naphthyridines nih.govresearchgate.net
Gould-Jacobs Reaction3-Aminopyridine, Diethyl Ethoxymethylenemalonate4-Hydroxy-1,5-naphthyridine Derivatives nih.govmdpi.com

Cascade and Tandem Cycloaddition Processes

Modern synthetic strategies often employ cascade or tandem reactions to build molecular complexity in a single pot. For the 1,5-naphthyridine scaffold, cycloaddition reactions have emerged as powerful tools.

Povarov Reaction: The Povarov reaction, a type of aza-Diels-Alder reaction, is a versatile method for synthesizing tetrahydro-1,5-naphthyridine derivatives, which can then be aromatized. nih.govmdpi.com This reaction typically involves the [4+2] cycloaddition of an imine, generated in situ from a 3-aminopyridine and an aldehyde, with an electron-rich alkene. wikipedia.org The reaction is often catalyzed by a Lewis acid. wikipedia.org The intramolecular Povarov reaction has been utilized to create fused heterocyclic nih.govnih.govnaphthyridines. mdpi.com

Aza-Diels-Alder Reaction: More broadly, aza-Diels-Alder reactions, where either the diene or the dienophile contains a nitrogen atom, are instrumental in constructing the nitrogen-containing six-membered ring of the naphthyridine system. rsc.org These reactions can be either intermolecular or intramolecular and provide a high degree of stereochemical control. nih.govrsc.org For example, the reaction between N-(3-pyridyl) aldimines and indene, catalyzed by a Lewis acid, yields tetracyclic tetrahydro nih.govnih.govnaphthyridines. nih.gov

Cycloaddition Reaction Key Feature Intermediate/Product Reference
Povarov Reaction[4+2] cycloaddition of an imine and an alkeneTetrahydro-1,5-naphthyridines nih.govmdpi.com
Aza-Diels-Alder ReactionInvolves a nitrogen atom in the diene or dienophileNitrogen-containing six-membered rings nih.govrsc.org

Targeted Synthesis of 4-Chloro-2-methyl-nih.govnih.govnaphthyridine Hydrochloride

Once the 1,5-naphthyridine core is established, specific methodologies are required to introduce the chloro and methyl substituents at the C4 and C2 positions, respectively, and to form the hydrochloride salt.

Precursor-Directed Synthetic Pathways

The synthesis of 4-Chloro-2-methyl- nih.govnih.govnaphthyridine often proceeds through a precursor molecule that is subsequently modified. A common strategy involves the synthesis of a 4-hydroxy-2-methyl- nih.govnih.govnaphthyridine intermediate. This precursor can be prepared through various cyclization methods, such as a modified Gould-Jacobs reaction using a 3-aminopyridine and an appropriate β-ketoester.

The crucial step is the conversion of the 4-hydroxy group to a chloro group. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Regioselective Functionalization Strategies

Achieving the desired substitution pattern on the 1,5-naphthyridine ring requires precise control over the regioselectivity of the reactions. The inherent electronic properties of the naphthyridine ring direct incoming substituents to specific positions. For instance, nucleophilic substitution reactions are often favored at the C2, C4, C6, and C8 positions.

The introduction of the methyl group at the C2 position can be accomplished by starting with a precursor that already contains this group, for example, by using a substituted 3-aminopyridine in the initial cyclization. Alternatively, regioselective metalation followed by quenching with an electrophilic methyl source can be employed. Directed metalation using TMP (2,2,6,6-tetramethylpiperidide) bases has been shown to be effective for the functionalization of the 1,5-naphthyridine scaffold.

Metal-Catalyzed Coupling Reactions in Naphthyridine Construction

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions have been instrumental in the synthesis and functionalization of the 1,5-naphthyridine ring system.

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. gre.ac.uk In the context of 1,5-naphthyridine chemistry, it has been instrumental in the synthesis of various aryl- and heteroaryl-substituted analogues. nih.gov For instance, a novel series of 3-aryl-1,5-naphthyridine derivatives were constructed using a Suzuki cross-coupling reaction between 3-bromo-1,5-naphthyridine (B97392) and boronic acids, with palladium serving as the catalyst. nih.gov

Similarly, the synthesis of (7-aryl-1,5-naphthyridin-2-yl)ureas involved the introduction of aromatic moieties at the 7-position of the naphthyridine ring via a palladium-catalyzed Suzuki-Miyaura type reaction with boronic acids or esters. nih.gov High yields have also been reported for the synthesis of 8-(4-formylaryl)-2-methoxynaphthyridine from 8-bromo-1,5-naphthyridine and 4-formylarylboronic acid using a Pd(dppf)Cl₂ catalyst and K₂CO₃ as a base. nih.gov Furthermore, this methodology has been applied to the synthesis of 8-substituted-1,5-naphthyridine alkenes by coupling bromides with trans-phenylvinyl boronic acid in the presence of a Pd(PPh₃)₄ catalyst. nih.gov

A regioselective Suzuki coupling protocol has also been developed to selectively functionalize the 2-position of the 1,5-naphthyridine ring, which then allows for further functionalization at the 8-position. acs.org

Examples of Suzuki-Miyaura Cross-Coupling Reactions on the 1,5-Naphthyridine Scaffold
Naphthyridine SubstrateCoupling PartnerCatalystProductReference
3-bromo-1,5-naphthyridineBoronic acidPalladium3-aryl-1,5-naphthyridine derivatives nih.gov
7-substituted-1,5-naphthyridineBoronic acids or estersPalladium(7-aryl-1,5-naphthyridin-2-yl)ureas nih.gov
8-bromo-1,5-naphthyridine4-formylarylboronic acidPd(dppf)Cl₂8-(4-formylaryl)-2-methoxynaphthyridine nih.gov
8-substituted-1,5-naphthyridine bromidestrans-phenylvinyl boronic acidPd(PPh₃)₄8-substituted-1,5-naphthyridine alkenes nih.gov

Stille Cross-Coupling Applications

The Stille cross-coupling reaction, which involves the coupling of an organotin compound with an organic halide, offers another powerful method for the functionalization of the 1,5-naphthyridine core. nih.gov This reaction has been utilized in the synthesis of various 1,5-naphthyridine derivatives, demonstrating its utility in creating new carbon-carbon bonds. nih.gov While specific examples directly pertaining to 4-Chloro-2-methyl- mdpi.comwikipedia.orgnaphthyridine are not detailed in the provided search results, the general applicability of Stille coupling to the 1,5-naphthyridine system suggests its potential for the synthesis of analogues. nih.gov

Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds, particularly in the formation of arylamines. wikipedia.org This methodology has been successfully applied to the 1,5-naphthyridine scaffold for the synthesis of various amino-substituted derivatives. nih.gov

For example, 2-amino-1,5-naphthyridine derivatives have been synthesized via a palladium-catalyzed Buchwald-Hartwig amination of the corresponding 2-chloro-1,5-naphthyridines with various amines, utilizing a phosphorated ligand such as XantPhos. nih.gov This approach has also been employed in the synthesis of other 2,8-disubstituted-1,5-naphthyridine analogues. nih.gov

Another application involves the coupling of a tetrahydropyran-amide with a bromo-substituted 1,5-naphthyridine, catalyzed by palladium in the presence of (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP), to yield an amide-containing derivative. nih.gov These examples highlight the broad scope and utility of the Buchwald-Hartwig amination in the synthesis of diverse 1,5-naphthyridine analogues. nih.gov

Examples of Buchwald-Hartwig Amination on the 1,5-Naphthyridine Scaffold
Naphthyridine SubstrateAmine Coupling PartnerCatalyst/LigandProductReference
2-chloro-1,5-naphthyridineVarious aminesPalladium/XantPhos2-amino-1,5-naphthyridine derivatives nih.gov
bromo-substituted 1,5-naphthyridinetetrahydropyran-amidePalladium/BINAPamide-containing derivative nih.gov

Negishi Cross-Coupling in Naphthyridine Synthesis

The Negishi cross-coupling reaction, which couples organozinc compounds with organic halides, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org Organozinc reagents are known for their high functional group tolerance and reactivity. organicreactions.orgresearchgate.netorganic-chemistry.orgchem-station.comrsc.orgchemrxiv.org While specific applications of the Negishi coupling to 4-Chloro-2-methyl- mdpi.comwikipedia.orgnaphthyridine were not found, its broad utility in organic synthesis, including the coupling of sp³, sp², and sp carbon atoms, suggests its potential for the synthesis of a wide array of 2-methyl- mdpi.comwikipedia.orgnaphthyridine analogues. wikipedia.org The reaction is typically catalyzed by palladium or nickel complexes. wikipedia.orgnih.gov

Innovative Reaction Pathways for Naphthyridine Scaffold Assembly

Beyond the functionalization of a pre-existing naphthyridine ring, innovative strategies for the de novo construction of the bicyclic scaffold are of significant interest. These methods offer alternative and often more convergent routes to complex naphthyridine derivatives.

Electrocyclic Ring Closure Reactions

Electrocyclic ring closure reactions represent a powerful strategy for the construction of the 1,5-naphthyridine scaffold. One such approach involves the reaction between N-(3-pyridyl)aldimines and alkynes in the presence of a Lewis acid like BF₃·Et₂O. mdpi.com This reaction proceeds through the formation of a 3-azatriene intermediate, which then undergoes an electrocyclic ring closure, followed by prototropic tautomerization and aromatization to yield the 1,5-naphthyridine product. mdpi.comnih.gov This method is considered a stepwise [4+2]-cycloaddition mechanism. mdpi.com

One-Pot and Multicomponent Synthesis Approaches

For instance, a one-pot, three-component reaction of 3-aminopyridine, arylaldehydes, and 4-hydroxycoumarin (B602359) in aqueous media, catalyzed by sulfamic acid, has been used to synthesize chromeno[4,3-b] mdpi.comwikipedia.orgnaphthyridine derivatives in high yields. mdpi.com Another example is a novel three-component, two-step, one-pot nucleophilic aromatic substitution (SₙAr)–intramolecular cyclization-Suzuki coupling reaction for the synthesis of benzo[h] mdpi.comorganicreactions.orgnaphthyridin-2(1H)-ones. nih.gov These approaches offer significant advantages in terms of efficiency and atom economy for the synthesis of diverse naphthyridine libraries. rsc.org

Optimization of Reaction Conditions and Scalable Synthesis Considerations

The synthesis of 4-chloro-2-methyl- jocpr.comgoogleapis.comnaphthyridine, a key intermediate in pharmaceutical research, requires precise control over reaction conditions to ensure high yield and purity. Optimization strategies often focus on critical steps such as the initial cyclization to form the naphthyridine core and the subsequent chlorination.

Classical methods for constructing the 1,5-naphthyridine scaffold, such as the Skraup or Friedländer synthesis, serve as the foundation. nih.govnih.gov The Friedländer reaction, for instance, involves the condensation of a 3-aminopyridine derivative with a β-ketoaldehyde or a related compound. The optimization of this step typically involves screening various catalysts, solvents, and temperature profiles. Acid or base catalysts are commonly employed to facilitate the condensation and subsequent cyclization. The choice of solvent is critical, as it must solubilize the reactants while facilitating the reaction, with high-boiling point solvents like Dowtherm-A sometimes used for heat-assisted intramolecular cyclization. researchgate.net

A crucial step in the synthesis of the target compound is the conversion of a 4-hydroxy- jocpr.comgoogleapis.comnaphthyridine intermediate (a 1,5-naphthyridin-4-one) to the 4-chloro derivative. This is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov The optimization of this chlorination reaction is paramount for an efficient synthesis.

Key Optimization Parameters for Chlorination:

Reagent Stoichiometry: The molar ratio of the chlorinating agent to the naphthyridinone substrate must be carefully controlled. An excess of POCl₃ can ensure complete conversion but may lead to side reactions and purification challenges.

Temperature and Reaction Time: These parameters are interdependent. Higher temperatures can reduce reaction times but may also promote the formation of impurities. Studies on similar heterocyclic systems often involve heating the reaction mixture at reflux for several hours. mdpi.com Microwave-assisted synthesis has emerged as a valuable tool, often leading to significantly reduced reaction times and improved yields compared to conventional heating. nih.govresearchgate.net

Additives: In some cases, the addition of a base, such as N,N-dimethylaniline or triethylamine, can be used to scavenge the HCl produced during the reaction, potentially improving the yield and minimizing degradation of acid-sensitive functional groups.

Below is a table summarizing typical considerations for optimizing the synthesis of chloro-naphthyridine analogues.

ParameterObjectiveTypical Conditions/Variables ScreenedConsiderations for Scale-up
Catalyst Increase reaction rate and yield in cyclization step.Lewis acids (e.g., ZnCl₂), Brønsted acids (e.g., H₂SO₄), Iodine. nih.govCost of catalyst, potential for metal contamination in the final product, catalyst recovery and reuse.
Solvent Ensure solubility of reactants, facilitate heat transfer.High-boiling point solvents (e.g., Dowtherm-A, NMP), or solvent-free conditions. researchgate.netnih.govSolvent toxicity, environmental impact, cost, and ease of recovery and recycling.
Temperature Achieve optimal balance between reaction rate and impurity formation.Ranged from room temperature to reflux (e.g., 100-180 °C). mdpi.comnih.govEfficient heat transfer and temperature control in large reactors to avoid hotspots and potential runaway reactions.
Reaction Time Ensure complete conversion without product degradation.Monitored by TLC or HPLC; can range from a few hours to overnight. nih.govasianpubs.orgMinimizing batch time to increase plant throughput and reduce energy consumption.
Chlorinating Agent Efficient conversion of hydroxyl to chloro group.POCl₃, PCl₅, SOCl₂. googleapis.comnih.govHandling of highly corrosive and toxic reagents, waste disposal, and cost.

Advanced Purification and Isolation Techniques for Naphthyridine Compounds

The purification and isolation of 4-chloro-2-methyl- jocpr.comgoogleapis.comnaphthyridine hydrochloride are critical steps to ensure the compound meets the stringent purity requirements for its intended applications. A multi-step approach combining several techniques is often necessary to remove unreacted starting materials, reagents, and byproducts.

Initial workup procedures typically involve quenching the reaction mixture, for example, by carefully adding it to ice water to decompose excess chlorinating agents. This is often followed by pH adjustment with a base (e.g., sodium carbonate or ammonium (B1175870) hydroxide) to neutralize acidity and precipitate the crude free base product. The crude solid can then be collected by filtration. asianpubs.org

Following initial isolation, a variety of purification techniques can be employed:

Crystallization: This is one of the most common and cost-effective methods for purifying solid compounds. openaccesspub.org The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. The selection of an appropriate solvent system is crucial for achieving high purity and recovery.

Chromatography: Chromatography is a powerful technique for separating components of a mixture. jocpr.comopenaccesspub.org

Column Chromatography: The crude material is passed through a column of stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent) elutes the components at different rates, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice. jocpr.comgoogleapis.com It offers superior separation efficiency compared to standard column chromatography. jocpr.com

Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is gaining popularity as a "green" purification technique due to reduced organic solvent consumption and faster separation times. jocpr.com

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubilities in two immiscible liquid phases, such as an organic solvent and an aqueous solution. openaccesspub.org

Once the purified 4-chloro-2-methyl- jocpr.comgoogleapis.comnaphthyridine (free base) is obtained, the final step is the formation of the hydrochloride salt. This is typically achieved by dissolving the purified base in a suitable solvent (e.g., ethanol (B145695), isopropanol, or diethyl ether) and treating it with a solution of hydrochloric acid (e.g., HCl in ethanol or as a gas). The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed with a cold solvent to remove any residual acid, and then dried under vacuum. This salt formation step often improves the compound's stability, crystallinity, and handling properties.

The following table compares various purification techniques applicable to naphthyridine compounds.

TechniquePrinciple of SeparationPurity AchievableScalabilityKey Advantages
Crystallization Differential solubility in a solvent. openaccesspub.orgGood to ExcellentHighly scalableCost-effective, can remove impurities in large quantities.
Column Chromatography Differential adsorption to a stationary phase. openaccesspub.orgGood to HighModerateVersatile for a wide range of compounds.
Preparative HPLC High-resolution separation based on partitioning between mobile and stationary phases. jocpr.comExcellent (>99%)Limited to low/moderate scaleProvides very high purity, automated systems available. jocpr.com
Supercritical Fluid Chromatography (SFC) Partitioning using a supercritical fluid mobile phase. jocpr.comExcellentModerateFaster than HPLC, reduced organic solvent use. jocpr.com

Mechanistic Investigations and Reactivity Profiles of 4 Chloro 2 Methyl 1 2 Naphthyridine Hydrochloride

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 1,5-naphthyridine (B1222797) ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the two nitrogen atoms. This electronic property makes the ring susceptible to nucleophilic attack, particularly at positions activated by a good leaving group, such as the chlorine atom in 4-Chloro-2-methyl- nih.govnih.govnaphthyridine. The mechanism for these transformations is typically a two-step addition-elimination process, known as Nucleophilic Aromatic Substitution (SNAr). In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this high-energy intermediate. libretexts.org In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the naphthyridine ring is restored, yielding the substituted product. libretexts.org

Amination Reactions and Derivatives

The displacement of the C4-chloro group by various nitrogen nucleophiles is a well-established method for the synthesis of 4-amino-1,5-naphthyridine derivatives. These reactions are crucial for developing new molecular entities for various applications. The reaction can be performed with a wide range of amines, including ammonium (B1175870) hydroxide (B78521), primary amines, and secondary amines, often under thermal or microwave-assisted conditions. nih.gov

For instance, selective amination of 4-chloro-1,5-naphthyridine (B1297630) derivatives has been achieved using ammonium hydroxide in a sealed tube at elevated temperatures. nih.gov Similarly, direct amination with specific alkylamines has been used to prepare intermediates for more complex molecules. nih.gov Microwave-assisted nucleophilic substitution reactions have also been reported, providing an efficient route to novel pharmacophores. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed for the synthesis of amino-1,5-naphthyridines from the corresponding bromo derivatives, a reaction pathway that highlights the versatility of halo-naphthyridines as synthetic intermediates. nih.gov

Table 1: Examples of Amination Reactions on the 4-Chloro-1,5-naphthyridine Scaffold
NucleophileReaction ConditionsProduct TypeReference
Ammonium HydroxideSealed tube, 140 °C4-Amino-1,5-naphthyridine nih.gov
3-(2-nitro-1-imidazolyl)-propylamineDirect aminationN-substituted 4-amino-1,5-naphthyridine nih.gov
2-tert-butylanilineThermal condensationN-aryl 4-amino-1,5-naphthyridine nih.gov
Various aminesMicrowave-assisted SNAr4-Amino substituted 1,5-naphthyridines nih.gov
Tetrahydropyran-amidePalladium catalyst, BINAPAmide-containing 1,5-naphthyridine nih.gov

Etherification and Alkoxylation Reactions

In addition to nitrogen nucleophiles, oxygen-based nucleophiles such as alkoxides and phenoxides can readily displace the chlorine atom at the C4 position. These etherification and alkoxylation reactions lead to the formation of 4-alkoxy- and 4-aryloxy-1,5-naphthyridine derivatives. These reactions typically proceed under basic conditions, where the alcohol or phenol (B47542) is deprotonated to form a more potent nucleophile. The resulting alkoxy or aryloxy derivatives are valuable intermediates in organic synthesis. For example, sequential reactions involving alkoxylation followed by amination on di-chloro naphthyridine derivatives have been utilized to create functionalized alkoxy amino-1,5-naphthyridines. nih.gov

Table 2: Etherification/Alkoxylation of Chloro-1,5-naphthyridines
Nucleophile/ReagentReaction TypeProduct TypeReference
AlkoxidesAlkoxylation (SNAr)4-Alkoxy-1,5-naphthyridine nih.gov
PhenoxidesDiphenoxylation (on dibromo derivatives)4-Phenoxy-1,5-naphthyridine nih.gov

Cyanation and Other Carbon-Nucleophile Additions

The introduction of a cyano group into the 1,5-naphthyridine ring can be achieved via nucleophilic displacement of the C4-chloride. This transformation is significant as the nitrile functional group can be further elaborated into other functionalities like carboxylic acids, amines, or amides. The cyanation of purines, a related heterocyclic system, often proceeds from the corresponding halide via an SNAr process using reagents like potassium cyanide (KCN). mdpi.com For 1,5-naphthyridines, nucleophilic displacement of a triflate group, another excellent leaving group, with a cyanide source has been shown to produce the corresponding C-2 cyano derivative, suggesting a similar reactivity for the C4-chloro position. nih.gov

Beyond cyanation, other carbon-based nucleophiles can be employed to form new carbon-carbon bonds. For instance, sulfoxide-activated 1,5-naphthyridine derivatives have been shown to react with organolithium reagents like Li-indene at low temperatures, resulting in the formation of indenyl-1,5-naphthyridine derivatives. nih.gov This demonstrates that the chloro-substituted carbon can act as an electrophilic site for carbanionic nucleophiles.

Table 3: Carbon-Nucleophile Additions to the 1,5-Naphthyridine Ring
Nucleophile/ReagentLeaving GroupProduct TypeReference
Cyanide (e.g., from TMSCN)Chloride/Triflate4-Cyano-1,5-naphthyridine nih.govmdpi.com
Li-indene (Li-Ind)SulfoxideIndenyl-1,5-naphthyridine nih.gov
Lithium 1,2,3,4-tetramethylcyclopentadienideSulfoxideCyclopentadienyl-1,5-naphthyridine nih.gov

Electrophilic Substitution Reactions on the Naphthyridine Ring

The reactivity of 1,5-naphthyridines towards electrophiles is dominated by the nucleophilic character of the nitrogen atoms. nih.gov Direct electrophilic substitution on the carbon atoms of the ring (SEAr) is generally difficult due to the ring's electron-deficient nature. Consequently, reactions with electrophiles typically occur at the nitrogen lone pairs. nih.govmdpi.com

N-Alkylation, N-Acylation, and N-Tosylation Studies

The nitrogen atoms in the 1,5-naphthyridine ring readily donate their lone pair of electrons to electrophiles. nih.gov Alkyl halides react with 1,5-naphthyridines to furnish the corresponding N-alkyl-substituted quaternary salts. nih.govmdpi.com These reactions are typically SN2 processes where the nitrogen acts as the nucleophile. mdpi.com For example, the N-alkylation of fused tetrahydro nih.govnih.govnaphthyridines with iodoethane (B44018) in DMSO has been reported. mdpi.com Similarly, N-acylation and N-tosylation can be achieved by reacting the naphthyridine with acyl halides or tosyl halides, respectively. These reactions functionalize the nitrogen atoms, which can alter the electronic properties and steric environment of the entire molecule. nih.gov

Table 4: N-Functionalization of the 1,5-Naphthyridine Ring
ElectrophileReaction TypeProductReference
Alkyl Halides (e.g., 2-bromoethanol, iodoethane)N-AlkylationN-alkylsubstituted 1,5-naphthyridinium salt/product nih.govmdpi.com
IsocyanatesN-Acylation derivativeN-carbamoyl-1,5-naphthyridine nih.gov
Tosyl HalidesN-TosylationN-tosyl-1,5-naphthyridine derivative nih.gov
Epoxides (e.g., epichlorohydrin)N-Alkylation (Ring Opening)N-hydroxypropyl-1,5-naphthyridine nih.gov

Halogenation and Introduction of Other Electrophilic Groups

Direct electrophilic halogenation on the carbon framework of the 1,5-naphthyridine ring is challenging. However, such substitutions have been observed in fused systems. For instance, some 6-methylbenzo[b]naphthyridines undergo bromination at the peripheral pyridine (B92270) ring in the β-position relative to the nitrogen atom. mdpi.com Nitration of similar fused systems with a mixture of nitric and sulfuric acid occurs on the fused benzene (B151609) ring rather than the electron-poor naphthyridine core. mdpi.com

A more common strategy for introducing halogens onto the naphthyridine ring involves the conversion of pre-existing functional groups. The halogenation of hydroxy-1,5-naphthyridines or 1,5-naphthyridinones is a key synthetic transformation. nih.gov Reagents like phosphorus oxychloride (POCl3) are frequently used to convert a carbonyl group into a chloro group, which is a valuable leaving group for subsequent nucleophilic substitution reactions. nih.gov This method represents an indirect route to introducing an electrophilic center onto the carbon skeleton.

Oxidation and Reduction Chemistry of the Naphthyridine System

The 1,5-naphthyridine ring system, present in 4-Chloro-2-methyl- mdpi.comnih.govnaphthyridine, is susceptible to both oxidation and reduction reactions, which can selectively modify the heterocyclic core.

Oxidation: The nitrogen atoms in the 1,5-naphthyridine ring can be targeted by oxidizing agents to form N-oxides. This transformation is significant as it can alter the electronic properties of the ring, influencing its reactivity in subsequent reactions. For instance, the formation of an N-oxide can facilitate nucleophilic substitution at positions that were previously unreactive. nih.gov The reaction of 1,5-naphthyridine with a peracid, such as m-chloroperbenzoic acid (m-CPBA), can lead to the formation of the corresponding N-oxide. nih.gov In some cases, this N-oxidation is a key step in the introduction of other functional groups. For example, treatment of 1,5-naphthyridine with m-CPBA followed by phosphorus oxychloride (POCl₃) can result in chlorination at the 2- and 4-positions. nih.gov

Furthermore, partially hydrogenated naphthyridine systems can be aromatized through oxidation. Tetrahydro-1,5-naphthyridines, for example, can be converted to their aromatic counterparts at high temperatures using reagents like selenium. nih.gov More contemporary methods involve acceptorless dehydrogenation using visible-light photoredox catalysis in conjunction with a cobalt catalyst, or homogeneous catalysis with iridium complexes, to achieve aromatization under milder conditions. nih.gov

Reduction: The 1,5-naphthyridine ring can undergo reduction to yield partially or fully saturated derivatives. Catalytic hydrogenation is a common method to achieve this. For instance, the asymmetric hydrogenation of substituted 1,5-naphthyridines has been accomplished using chiral cationic ruthenium diamine complexes, affording 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantioselectivity. nih.gov

Transfer hydrogenation offers an alternative to the use of molecular hydrogen. Homogeneous non-noble metal catalysts, such as those based on cobalt, have been effectively used for the reduction of 1,5-naphthyridines in the presence of a hydrogen source like formic acid. nih.gov Additionally, cobalt oxide nanoparticles on a nitrogen-doped graphene support have been employed for the hydrogenation of the 1,5-naphthyridine ring to its tetrahydro derivative. nih.gov

Reaction Type Reagents and Conditions Product(s) General Applicability
N-Oxidationm-CPBA1,5-Naphthyridine-N-oxideGeneral for 1,5-naphthyridines
AromatizationSelenium, high temperatureAromatic 1,5-naphthyridineFor tetrahydro-1,5-naphthyridines
Asymmetric HydrogenationH₂, Chiral Ru-diamine catalyst1,2,3,4-Tetrahydro-1,5-naphthyridineFor substituted 1,5-naphthyridines
Transfer HydrogenationCo(BF₄)₂·6H₂O, Formic acid1,2,3,4-Tetrahydro-1,5-naphthyridineGeneral for N-heteroarenes

Transformations and Modifications of Side Chains and Substituents

The substituents on the 4-Chloro-2-methyl- mdpi.comnih.govnaphthyridine hydrochloride molecule, namely the 4-chloro and 2-methyl groups, are key sites for chemical modification.

The chlorine atom at the 4-position is a particularly reactive site for nucleophilic aromatic substitution (SNAr). A variety of nucleophiles can displace the chloride, leading to a wide range of functionalized 1,5-naphthyridines. For example, amination of 4-chloro-1,5-naphthyridines can be achieved by reaction with amines. nih.gov Direct amination of a 4-chloro-1,5-naphthyridine has been used as a key step in the synthesis of biologically active molecules. nih.gov

Sulfurization of chloro-1,5-naphthyridines has also been reported. The treatment of a 4-chloro-1,5-naphthyridine with sodium methanethiol (B179389) can furnish the corresponding methylsulfanyl derivative. nih.gov

The 2-methyl group on the naphthyridine ring can also undergo transformations. A notable reaction is the side-chain halogenation. For instance, methyl-substituted 1,5-naphthyridines can be reacted with N-bromosuccinimide (NBS) to afford the corresponding bromomethyl derivative. mdpi.com This brominated intermediate is a versatile precursor for further functionalization. For example, it can be treated with a guanidine (B92328) derivative in the presence of DMF to yield aminomethyl-substituted naphthyridines. mdpi.com

Substituent Reaction Type Reagents and Conditions Product(s)
4-ChloroNucleophilic AminationVarious amines4-Amino-1,5-naphthyridine derivatives
4-ChloroNucleophilic SulfurizationSodium methanethiol, NaH4-Methylsulfanyl-1,5-naphthyridine
2-MethylSide-chain BrominationN-Bromosuccinimide (NBS)2-(Bromomethyl)-1,5-naphthyridine

Detailed Reaction Mechanism Elucidation

The reactivity of 4-Chloro-2-methyl- mdpi.comnih.govnaphthyridine is largely governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the 1,5-naphthyridine ring system makes the carbon atoms, particularly at the 2- and 4-positions, electron-deficient and thus susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr reactions on such electron-poor heterocyclic systems is a two-step addition-elimination process. In the case of 4-Chloro-2-methyl- mdpi.comnih.govnaphthyridine, a nucleophile would attack the carbon atom at the 4-position, which is bonded to the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electronegative nitrogen atoms. In the second step of the mechanism, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the ring is restored. youtube.comlibretexts.org

The rate of these SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the naphthyridine ring. The presence of the electron-withdrawing nitrogen atoms is crucial for activating the ring towards nucleophilic attack. youtube.com

Recent studies on nucleophilic aromatic substitutions have also provided evidence for concerted mechanisms in some cases, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state, bypassing a discrete Meisenheimer intermediate. nih.gov The specific mechanism for a given reaction on 4-Chloro-2-methyl- mdpi.comnih.govnaphthyridine would depend on the specific reaction conditions and the nature of the attacking nucleophile.

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Methyl 1 2 Naphthyridine Hydrochloride

Electronic Structure and Reactivity Predictions through Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. For 4-Chloro-2-methyl- evitachem.comnaphthyridine hydrochloride, these calculations would typically provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These parameters are fundamental for predicting the molecule's reactivity, including identifying sites susceptible to nucleophilic or electrophilic attack. However, no specific studies detailing these electronic properties for the title compound have been found.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This information is vital for understanding reaction kinetics and mechanisms. For instance, studying the nucleophilic substitution of the chlorine atom at the 4-position would benefit greatly from computational modeling to elucidate the reaction pathway and the influence of the methyl group and the protonated naphthyridine ring on the reaction rate. At present, there are no published computational studies on the reaction mechanisms involving 4-Chloro-2-methyl- evitachem.comnaphthyridine hydrochloride.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are critical to its function. Conformational analysis would reveal the preferred spatial arrangement of the atoms in 4-Chloro-2-methyl- evitachem.comnaphthyridine hydrochloride, while molecular dynamics (MD) simulations could provide a detailed picture of its behavior over time in different environments, such as in solution. MD simulations are particularly useful for understanding intermolecular interactions and the solvation process. Unfortunately, no specific conformational analyses or molecular dynamics studies for this compound are available in the literature.

Structure-Reactivity Relationship (SRR) Studies through Computational Means

Structure-Reactivity Relationship (SRR) studies aim to correlate the structural features of a molecule with its chemical reactivity. Computationally derived descriptors, such as atomic charges, bond orders, and various quantum chemical indices, can be used to build predictive models for the reactivity of a series of related compounds. Such studies would be invaluable for the rational design of novel 1,5-naphthyridine (B1222797) derivatives with desired reactivity profiles. However, no computational SRR studies focusing on 4-Chloro-2-methyl- evitachem.comnaphthyridine hydrochloride have been reported.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions are not only useful for the interpretation of experimental spectra but can also aid in the structural elucidation of new compounds. A comparative analysis of predicted and experimental spectroscopic data for 4-Chloro-2-methyl- evitachem.comnaphthyridine hydrochloride would provide a stringent test for the computational models used. Regrettably, there is a lack of published research that presents such a comparative study for this specific molecule.

Advanced Spectroscopic and Analytical Methodologies for Compound Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-Chloro-2-methyl- rsc.orgresearchgate.netnaphthyridine hydrochloride. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete assignment of all proton and carbon signals can be achieved. mdpi.comethernet.edu.et

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. For the 4-Chloro-2-methyl- rsc.orgresearchgate.netnaphthyridine core, distinct signals are expected for the methyl group protons and the aromatic protons on the naphthyridine rings. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent. Spin-spin coupling between adjacent protons can reveal their relative positions.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbon signals for the aromatic rings, the methyl group, and the carbon atom bearing the chlorine substituent would appear in characteristic regions of the spectrum. Combining ¹H and ¹³C NMR data with 2D experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) allows for the definitive assignment of the entire molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-2-methyl- rsc.orgresearchgate.netnaphthyridine (Note: Data is predictive and actual values for the hydrochloride salt in a specific solvent may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-CH₃~2.5 - 2.8~20 - 25
3~7.2 - 7.5~120 - 125
4-Cl-~145 - 150
6~8.8 - 9.1~150 - 155
7~7.6 - 7.9~122 - 128
8~8.3 - 8.6~135 - 140

Mass Spectrometry (MS) Techniques (e.g., LC-MS, HRMS) for Molecular Identity and Purity Assessment

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of 4-Chloro-2-methyl- rsc.orgresearchgate.netnaphthyridine hydrochloride. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the molecular formula with great confidence. researchgate.net Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the molecule for MS analysis. rsc.org

The analysis would confirm the mass of the protonated molecule [M+H]⁺. For the parent compound, 4-Chloro-2-methyl- rsc.orgresearchgate.netnaphthyridine (C₉H₇ClN₂), the expected monoisotopic mass is approximately 178.03 Da. sigmaaldrich.com HRMS can distinguish this from other potential isobaric interferences. researchgate.net When coupled with liquid chromatography (LC-MS), this technique also serves as a potent tool for purity assessment by separating the main compound from any impurities before detection. nih.gov

Table 2: Predicted m/z Adducts for 4-Chloro-2-methyl- rsc.orgresearchgate.netnaphthyridine

AdductPredicted m/z
[M+H]⁺179.03705
[M+Na]⁺201.01899
[M+NH₄]⁺196.06359
[M+K]⁺216.99293
[M]⁺178.02922
Source: Predicted data for the base compound, C9H7ClN2. uni.lu

Advanced Chromatographic Techniques (e.g., HPLC, UPLC, GC-MS) for Purity and Separation

Chromatographic methods are fundamental for separating 4-Chloro-2-methyl- rsc.orgresearchgate.netnaphthyridine hydrochloride from starting materials, by-products, and degradation products, thereby establishing its purity profile.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for this purpose. A typical method would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid, for MS compatibility) and an organic solvent (such as acetonitrile (B52724) or methanol). sielc.com A gradient elution program allows for the efficient separation of compounds with varying polarities. UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for assessing volatile impurities. The compound may require derivatization to increase its volatility and thermal stability for GC analysis. The mass spectrometer detector provides definitive identification of the separated components. rsc.org

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. eurjchem.com If a suitable single crystal of 4-Chloro-2-methyl- rsc.orgresearchgate.netnaphthyridine hydrochloride can be grown, this technique can provide a wealth of information.

The analysis would yield exact bond lengths, bond angles, and torsion angles within the molecule. eurjchem.com Furthermore, it would elucidate the supramolecular structure, revealing intermolecular interactions such as hydrogen bonding (e.g., between the hydrochloride proton and the naphthyridine nitrogen atoms), π-π stacking between the aromatic rings, and other van der Waals forces. This information is critical for understanding the compound's physical properties, such as its crystal packing, solubility, and melting point.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Properties

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds. The IR spectrum of 4-Chloro-2-methyl- rsc.orgresearchgate.netnaphthyridine hydrochloride would be expected to show characteristic absorption bands.

Table 3: Expected IR Absorption Bands

Functional Group / BondWavenumber Range (cm⁻¹)Vibration Type
Aromatic C-H3000 - 3100Stretching
Methyl C-H2850 - 3000Stretching
C=N / C=C (aromatic)1500 - 1650Stretching
C-Cl600 - 800Stretching
N-H⁺ (from HCl)2400 - 2800 (broad)Stretching
Source: General IR correlation tables. ekb.egscielo.org.za

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the naphthyridine ring is expected to absorb UV light, leading to π → π* transitions. scielo.org.za The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax) and molar absorptivity (ε), is useful for quantitative analysis and for studying the electronic properties of the chromophore.

Method Development for Quantitative Analysis of Naphthyridine Compounds

Developing a robust and validated analytical method is essential for the quantitative determination of 4-Chloro-2-methyl- rsc.orgresearchgate.netnaphthyridine hydrochloride in various matrices, including bulk drug substance and formulated products. LC-MS/MS is a highly sensitive and selective technique well-suited for this purpose. researchgate.net

Method development would begin with the optimization of chromatographic conditions (column, mobile phase, flow rate) to achieve a sharp, symmetrical peak with a suitable retention time. Mass spectrometry parameters, including ionization source settings and the selection of precursor and product ions for Multiple Reaction Monitoring (MRM), would be optimized to maximize sensitivity and specificity.

The method would then be validated according to established guidelines, assessing parameters such as:

Specificity: Ensuring no interference from other components.

Linearity: Demonstrating a direct proportional relationship between detector response and concentration over a defined range.

Accuracy: Measuring the closeness of test results to the true value.

Precision: Assessing the degree of scatter between a series of measurements (repeatability and intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte that can be detected.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Such a validated method ensures reliable and accurate quantification for quality control and research applications. researchgate.net

Role As a Synthetic Intermediate and Building Block in Complex Organic Synthesis

Precursor for the Synthesis of Fused Heterocyclic Systems

The nih.govnaphthyridine scaffold is a common motif in biologically active compounds, and the ability to fuse additional rings onto this core is a powerful strategy for developing novel chemical entities. nih.gov 4-Chloro-2-methyl- nih.govnaphthyridine hydrochloride is an excellent starting material for such endeavors.

The synthesis of benzo-fused naphthyridines, such as benzo[b] nih.govnaphthyridines and benzo[c] nih.govnaphthyridines, can be achieved through various cyclization strategies starting from appropriately substituted nih.govnaphthyridine precursors. nih.gov While direct examples starting from 4-chloro-2-methyl- nih.govnaphthyridine hydrochloride are not extensively detailed in readily available literature, the general principles of established synthetic routes like the Friedländer reaction and Skraup synthesis can be applied. nih.gov These methods typically involve the reaction of an amino-substituted pyridine (B92270) or quinoline (B57606) with a carbonyl compound to construct the new carbocyclic ring. nih.gov

Furthermore, the chloro group can be utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or vinyl groups. Subsequent intramolecular cyclization reactions, like aza-Diels-Alder or photochemical cyclizations, can then be employed to construct polycyclic aromatic nitrogen heterocycles. nih.govmdpi.com For instance, coupling with a suitably functionalized boronic acid could be followed by an intramolecular Heck reaction to forge a new six-membered ring.

Reaction TypeDescriptionPotential Application with 4-Chloro-2-methyl- nih.govnaphthyridine hydrochloride
Friedländer AnnulationCondensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group.Derivatization to introduce an amino group ortho to a carbonyl, followed by cyclization.
Skraup SynthesisReaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent to form a quinoline.Adaptable for the synthesis of benzo-fused naphthyridines from amino-substituted naphthyridines. nih.gov
Palladium-Catalyzed Cross-Coupling/CyclizationSequential reactions to form a new C-C bond and then a new ring.Suzuki coupling to introduce an ortho-functionalized aryl group, followed by intramolecular cyclization.
[4+2] Cycloaddition (Diels-Alder)Reaction between a conjugated diene and a dienophile to form a six-membered ring. mdpi.comCan be used to construct benzo-fused systems through intramolecular variants. mdpi.com

The reactivity of the chloro group in 4-chloro-2-methyl- nih.govnaphthyridine hydrochloride allows for the annulation of various five- and six-membered heterocycles containing nitrogen, oxygen, or sulfur. This is typically achieved by reacting the chloro-naphthyridine with bifunctional nucleophiles.

For the synthesis of nitrogen-containing fused systems, such as imidazo[4,5-c] nih.govnaphthyridines, the chloro group can be displaced by an amine, followed by further synthetic manipulations to complete the imidazole (B134444) ring. nih.gov Similarly, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyridazino- or triazino-fused naphthyridines.

To construct oxygen-containing heterocycles, such as furano- or pyrano-fused systems, one could employ a nucleophilic substitution with a reagent containing both a hydroxyl and another reactive group. For example, reaction with a hydroxyketone followed by intramolecular cyclization could yield a furanonaphthyridine. The synthesis of chromeno[4,3-b] nih.govnaphthyridines has been accomplished through one-pot three-component reactions, showcasing the versatility of building upon the naphthyridine core. mdpi.com

For sulfur-containing heterocycles like thieno nih.govnaphthyridines, a common strategy involves reacting the chloro-naphthyridine with a sulfur nucleophile, such as sodium sulfide (B99878) or thiourea, followed by reaction with an α-haloketone and subsequent cyclization. mdpi.comclockss.org Palladium-catalyzed cross-coupling reactions with thiopheneboronic acids have also been utilized to construct thieno-fused systems. mdpi.com

Heterocycle TypeBifunctional Reagent/StrategyResulting Fused System
Nitrogen Heterocycleo-PhenylenediamineBenzimidazo nih.govnaphthyridine
Oxygen Heterocycle2-AminophenolBenzoxazolo nih.govnaphthyridine
Sulfur Heterocycle2-AminothiophenolBenzothiazolo nih.govnaphthyridine

Scaffold for Derivatization to Novel Chemical Entities with Modifiable Functional Groups

The 4-chloro-2-methyl- nih.govnaphthyridine hydrochloride core serves as an excellent scaffold for chemical derivatization. The chloro group is a key functional handle that can be readily replaced by a wide array of substituents through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functionalities, including amines, ethers, and thioethers. nih.gov

For example, reaction with primary or secondary amines can lead to a diverse library of 4-amino-2-methyl- nih.govnaphthyridines. nih.gov Similarly, alkoxides and thiolates can be used to introduce alkoxy and alkylthio groups, respectively. The methyl group at the 2-position can also be functionalized, for instance, through oxidation or condensation reactions, further expanding the chemical space accessible from this starting material.

Furthermore, the nitrogen atoms in the naphthyridine ring can undergo N-alkylation or N-oxidation, providing additional points for modification. nih.gov These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties, which is crucial in fields like medicinal chemistry and materials science.

Application in Combinatorial Chemistry and the Generation of Compound Libraries

The straightforward and versatile reactivity of 4-chloro-2-methyl- nih.govnaphthyridine hydrochloride makes it an ideal building block for combinatorial chemistry and the generation of compound libraries. By systematically reacting the chloro-naphthyridine with a diverse set of nucleophiles, large libraries of compounds with a common core structure but varied peripheral substituents can be rapidly synthesized.

This parallel synthesis approach is highly efficient for exploring the structure-activity relationships of nih.govnaphthyridine derivatives. For instance, a library of 4-amino-2-methyl- nih.govnaphthyridines can be generated by reacting the starting material with a collection of different amines in a multi-well plate format. The resulting compounds can then be screened for desired biological activities or material properties. The use of solid-phase synthesis, where the naphthyridine core is attached to a resin, can further streamline the process of purification and isolation of the final products. The development of such compound libraries is a cornerstone of modern drug discovery and materials development. chemdiv.comcuny.edu

Advanced Non Biological Applications in Chemical Research

Coordination Chemistry and Ligand Design for Metal Complexes

The 1,5-naphthyridine (B1222797) scaffold, inherent to 4-Chloro-2-methyl- bohrium.comnih.govnaphthyridine, is a well-established platform for designing ligands for metal complexes. The two nitrogen atoms, positioned at the 1 and 5 positions, provide ideal coordination sites, allowing the framework to act as a bridging or chelating ligand. The presence of a chloro-substituent, as in 4-chloro-1,5-naphthyridine (B1297630), offers a reactive site for further functionalization to create more complex ligand systems.

Research has demonstrated that 4-chloro-1,5-naphthyridine can be elaborated into new bidentate and tridentate ligands through synthetic methodologies like Stille coupling. bohrium.com These ligands have been successfully used to prepare heteroleptic mono- and dinuclear Ruthenium(II) complexes. bohrium.com The resulting metal complexes exhibit interesting electrochemical properties, and the 1,5-naphthyridine linker facilitates communication between metal centers in dinuclear structures, a property that can be evaluated by measuring the comproportionation constant. bohrium.com

Similarly, the coordination chemistry of the parent 1,5-naphthyridine molecule with Palladium(II) has been investigated. It forms stable 1:1 and 2:1 (metal:ligand) complexes in aqueous solutions. In the 2:1 complex, a Pd(en)²⁺ (where en is ethylenediamine) moiety is symmetrically bonded to each nitrogen atom of the 1,5-naphthyridine. nih.gov In the 1:1 complex, only one nitrogen atom is coordinated to the palladium center, removing the molecule's symmetry. nih.gov These studies underscore the versatility of the 1,5-naphthyridine core in constructing diverse coordination compounds.

Metal CenterLigand PrecursorComplex Stoichiometry (M:L)Key FindingReference
Ruthenium(II)4-Chloro-1,5-naphthyridine1:1 and 2:1 (dinuclear)1,5-Naphthyridine linker allows for electronic communication between metal centers. bohrium.com
Palladium(II)1,5-Naphthyridine1:1 and 2:1Formation of stable monomeric and dimeric species in aqueous solution. nih.gov

Supramolecular Chemistry and Molecular Recognition Phenomena

The nitrogen atoms within the 1,5-naphthyridine ring system are capable of forming hydrogen bonds, a fundamental interaction in supramolecular chemistry and molecular recognition. This capability allows naphthyridine derivatives to act as receptors for specific guest molecules. Studies on related naphthyridine structures have shown their potential as potent binders and effective receptors for biologically relevant molecules like (+)-biotin methyl ester. rsc.org

The recognition process relies on the design of a host molecule that has both strong hydrogen-bonding capabilities and a pre-organized conformation to fit the guest. The complex is stabilized by the formation of multiple hydrogen bonds between the host and guest. rsc.org The strength of these non-covalent interactions can be quantified by determining the association constants (K_b) through techniques such as ¹H-NMR titrations. rsc.org While specific studies on 4-Chloro-2-methyl- bohrium.comnih.govnaphthyridine hydrochloride in this context are not prevalent, the foundational principles demonstrated by the parent naphthyridine scaffold highlight its inherent potential for applications in molecular recognition. rsc.orgchemimpex.com

Host Molecule TypeGuest MoleculeKey InteractionSignificanceReference
Naphthyridine Derivative (Host III)(+)-Biotin Methyl Ester (Guest 1)Hydrogen BondingDemonstrates effective molecular recognition and complex stabilization. rsc.org

Applications in Materials Science (e.g., functional polymers, electronic materials)

Derivatives of the 1,5-naphthyridine core have emerged as promising candidates for use in advanced materials science, particularly in the field of organic electronics. The rigid, planar, and electron-deficient nature of the naphthyridine ring makes it an excellent building block for n-type organic semiconductors.

Researchers have synthesized series of 4,8-substituted 1,5-naphthyridines and investigated their opto-electrical properties. These materials are thermally robust and can function as electron-transport and hole-injecting/hole-transport materials. chemicalbook.com They typically emit blue fluorescence, making them suitable for applications in Organic Light-Emitting Diodes (OLEDs). chemicalbook.com

Furthermore, molecules based on a 1,5-naphthyridine-2,6-dione (NTD) unit have been developed as n-type small molecules for Organic Thin-Film Transistors (OFETs). One such molecule, NTDT-DCV, which incorporates thiophene (B33073) bridging groups, exhibited high electron mobility, attributed to its planar structure and well-organized thin-film morphology. mdpi.com These findings demonstrate that the 1,5-naphthyridine scaffold is a viable component for creating the next generation of functional electronic materials. chemicalbook.commdpi.com

1,5-Naphthyridine DerivativeApplicationKey PropertyMeasured ValueReference
4,8-Substituted 1,5-NaphthyridinesOLEDsElectron Affinity (EA)2.38–2.72 eV chemicalbook.com
4,8-Substituted 1,5-NaphthyridinesOLEDsIonization Potential (IP)4.85–5.04 eV chemicalbook.com
NTDT-DCVOFETsElectron Mobility0.14 cm² V⁻¹ s⁻¹ mdpi.com

Investigational Studies as Catalytic Agents or Ligands in Catalysis

While 4-Chloro-2-methyl- bohrium.comnih.govnaphthyridine hydrochloride is not typically a catalyst itself, it serves as an important precursor for ligands used in homogeneous catalysis. Metal complexes featuring naphthyridine-based ligands have been shown to possess significant catalytic activity. For instance, Ruthenium(II) complexes derived from chloro-1,5-naphthyridine precursors are of great interest. bohrium.com

Studies on related systems, such as Ruthenium complexes with 1,8-naphthyridine (B1210474) ligands, have demonstrated their efficacy as catalysts in oxidation reactions, including the catalytic oxidation of alcohols and the epoxidation of alkenes. Ruthenium-based catalysts are also effective in hydrogenation reactions, such as the reduction of nitroarenes to anilines. The naphthyridine ligand plays a crucial role in stabilizing the metal center and modulating its electronic properties, which in turn influences the catalytic activity and selectivity of the complex. The development of ligands from precursors like 4-chloro-1,5-naphthyridine is therefore a key step in designing novel and efficient catalysts.

Role in Corrosion Inhibition Studies (Focus on Mechanistic Understanding)

Naphthyridine derivatives have been investigated as effective corrosion inhibitors for metals in acidic environments. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The mechanism of inhibition involves the heteroatoms (nitrogen) and the π-electrons of the aromatic rings. The lone pair of electrons on the nitrogen atoms and the delocalized π-electrons facilitate the adsorption of the molecule onto the vacant d-orbitals of the metal atoms (e.g., iron in steel). This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bond formation).

Studies on naphthyridine derivatives as corrosion inhibitors for N80 steel in 15% hydrochloric acid have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.gov The adsorption of these inhibitors on the steel surface was found to obey the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. nih.gov The efficiency of these inhibitors is influenced by the substituents on the naphthyridine ring, which can alter the electron density and thus the strength of the adsorption. nih.gov

Inhibitor TypeMetalCorrosive MediumInhibition MechanismAdsorption IsothermReference
Naphthyridine DerivativesN80 Steel15% HClMixed-type (predominant cathodic control)Langmuir nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-Chloro-2-methyl-[1,5]naphthyridine hydrochloride?

  • Methodological Answer : The compound can be synthesized via chlorination of 2-methyl-[1,5]naphthyridine precursors using phosphorus pentachloride (PCl₅) in phosphoryl chloride (POCl₃) under reflux. For example, 4-chloro derivatives are obtained by treating naphthyridinones with PCl₅/POCl₃ mixtures, though neat POCl₃ may reduce dichloro byproducts . Mild hydrolysis conditions (e.g., HCl/dioxane) preserve the chloro substituent while enabling further functionalization .

Q. How can elemental and spectroscopic analysis validate the purity of this compound?

  • Methodological Answer : Elemental analysis (C, N, Cl content) and UV spectroscopy are critical. For analogous chloro-naphthyridines, UV maxima at ~230 nm (ε >20,000) and 280–360 nm regions are observed. Elemental data should align with calculated values (e.g., C: ~49%, N: ~28%, Cl: ~18%) .

Q. What stability precautions are necessary during storage and handling?

  • Methodological Answer : The compound is stable under mild acidic conditions (e.g., 5M HCl) but reacts readily with nucleophiles (amines, hydrazines). Store in anhydrous environments to prevent hydrolysis of the chloro group. Reactivity studies suggest susceptibility to substitution at the 4-position under basic or nucleophilic conditions .

Advanced Research Questions

Q. How can regioselectivity challenges during chlorination be mitigated?

  • Methodological Answer : Chlorination of 1,5-naphthyridine precursors often yields mixed isomers (e.g., 2-, 3-, and 4-chloro derivatives). Optimize reaction time and reagent ratios (e.g., POCl₃ alone improves selectivity over PCl₅ mixtures). Post-synthesis, use chromatographic separation (silica gel or HPLC) to isolate the 4-chloro isomer .

Q. What computational strategies enhance substitution reaction design?

  • Methodological Answer : Quantum chemical reaction path searches (e.g., ICReDD’s approach) predict viable pathways for substitutions like aminolysis. Pair computational screening (e.g., cLogP, polar surface area) with experimental validation to identify optimal solvents and nucleophiles (e.g., amines, hydrazines) .

Q. How to resolve contradictory data in reaction yields for hydrazine substitutions?

  • Methodological Answer : Contradictions may arise from competing mechanisms (e.g., chloro vs. nitro group reactivity). Use controlled experiments with isotopically labeled substrates or kinetic studies to identify rate-determining steps. For example, 4-chloro-3-nitro derivatives show facilitated substitution at the nitro site under specific conditions .

Q. What experimental design frameworks improve yield optimization in multi-step syntheses?

  • Methodological Answer : Apply factorial design to variables like temperature, solvent polarity, and nucleophile concentration. For instance, a 2³ factorial design could optimize aminolysis of 4-chloro derivatives by testing combinations of EtOH/H₂O solvents, NH₃ concentrations, and reaction durations .

Q. How to analyze complex reaction mixtures containing halogenated byproducts?

  • Methodological Answer : Use LC-MS or GC-MS to detect trace byproducts (e.g., dichloro isomers). Reference separation protocols for similar naphthyridines, such as column chromatography with ethyl acetate/hexane gradients or reverse-phase HPLC .

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